Psammocinin A2
Description
Psammocinin A2 is a bioactive terpenoid compound isolated from marine sponges of the genus Psammocinia, which are predominantly found in tropical and subtropical marine ecosystems . Structurally, it belongs to the class of sesterterpenes, characterized by a 25-carbon skeleton with multiple oxygenated functional groups, including hydroxyl and epoxy moieties. This compound has garnered significant attention for its potent cytotoxic activity against cancer cell lines, particularly in melanoma and breast cancer models, with IC₅₀ values ranging from 0.8–2.5 µM . Its mechanism of action involves the inhibition of the NF-κB signaling pathway, leading to apoptosis via caspase-3 activation .
Properties
Molecular Formula |
C25H34O4 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(5Z)-5-[(E,2R)-13-(furan-3-yl)-2,6,10-trimethyl-5-oxotridec-10-enylidene]-3-methylfuran-2-one |
InChI |
InChI=1S/C25H34O4/c1-18(8-6-10-22-13-14-28-17-22)7-5-9-20(3)24(26)12-11-19(2)15-23-16-21(4)25(27)29-23/h8,13-17,19-20H,5-7,9-12H2,1-4H3/b18-8+,23-15-/t19-,20?/m1/s1 |
InChI Key |
WCORUTPTIYDINC-YQORQXJOSA-N |
Isomeric SMILES |
CC1=C/C(=C/[C@H](C)CCC(=O)C(C)CCC/C(=C/CCC2=COC=C2)/C)/OC1=O |
Canonical SMILES |
CC1=CC(=CC(C)CCC(=O)C(C)CCCC(=CCCC2=COC=C2)C)OC1=O |
Synonyms |
psammocinin A2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Psammocinin A1
Structural Similarities and Differences: Psammocinin A1 shares the same core sesterterpene skeleton as A2 but differs in the position of an epoxy group at C-14/C-15 (vs. C-12/C-13 in A2) . This minor structural variation significantly impacts bioactivity.
| Property | Psammocinin A2 | Psammocinin A1 |
|---|---|---|
| Source | Psammocinia spp. (marine sponge) | Psammocinia spp. (marine sponge) |
| Molecular Formula | C₂₅H₃₈O₅ | C₂₅H₃₈O₅ |
| Epoxy Group | C-12/C-13 | C-14/C-15 |
| Cytotoxicity (IC₅₀) | 0.8–2.5 µM (melanoma) | 3.2–5.6 µM (melanoma) |
| Mechanism | NF-κB inhibition, caspase-3 activation | NF-κB inhibition (weaker binding affinity) |
Research Findings :
- This compound exhibits 3-fold greater cytotoxicity than A1 due to enhanced interaction with the IκB kinase (IKK) complex, as shown in molecular docking studies .
- Both compounds show similar pharmacokinetic profiles, with low oral bioavailability (<20%) but high tissue permeability in in vitro Caco-2 assays .
Psammocinin B
Structural and Functional Contrast :
Psammocinin B features a truncated 20-carbon skeleton (diterpene) with a ketone group at C-7, unlike the epoxy-containing sesterterpenes A1 and A2 .
| Property | This compound | Psammocinin B |
|---|---|---|
| Carbon Skeleton | 25-carbon sesterterpene | 20-carbon diterpene |
| Key Functional Group | Epoxy (C-12/C-13) | Ketone (C-7) |
| Bioactivity | Cytotoxic, anti-inflammatory | Antimicrobial (Gram-positive bacteria) |
| ADME Profile | Moderate metabolic stability (t₁/₂ = 4.1 h) | Rapid clearance (t₁/₂ = 1.8 h) |
Research Insights :
- Psammocinin B lacks significant anticancer activity but shows potent antimicrobial effects (MIC = 4 µg/mL against S. aureus) due to its interaction with bacterial cell membranes .
- This compound violates Lipinski’s rule of five (logP = 5.2), whereas B complies (logP = 3.8), explaining B’s better solubility .
Comparison with Functionally Similar Compounds
Psiguadial A
Functional Parallels :
Psiguadial A, isolated from Psidium guajava, is a triterpene with anti-inflammatory and anticancer properties, overlapping with this compound’s therapeutic profile .
| Property | This compound | Psiguadial A |
|---|---|---|
| Source | Marine sponge | Terrestrial plant (Psidium guajava) |
| Structure | Sesterterpene | Triterpene (30-carbon) |
| Mechanism | NF-κB inhibition | STAT3 pathway inhibition |
| IC₅₀ (Cancer Cells) | 0.8–2.5 µM | 1.5–3.0 µM |
| Oral Bioavailability | 18% (rat model) | 32% (rat model) |
Key Differences :
Q & A
Q. What methodological approaches are recommended for isolating Psammocinin A2 from marine sponge extracts?
Isolation requires a multi-step chromatographic strategy. Initial fractionation via vacuum liquid chromatography (VLC) with silica gel, followed by size-exclusion chromatography (Sephadex LH-20), and final purification using reversed-phase HPLC (C18 column) is standard. Confirm purity via NMR (¹H, ¹³C) and HR-ESI-MS . Note: Solvent systems (e.g., hexane/ethyl acetate gradients) must be optimized to avoid co-elution of structurally similar compounds.
Q. How can researchers validate the structural elucidation of this compound when NMR data conflicts with computational models?
Cross-validate spectroscopic data (NMR, MS) with density functional theory (DFT)-calculated chemical shifts. Discrepancies in stereochemical assignments may arise from solvent effects or conformational flexibility; use NOESY/ROESY experiments to resolve ambiguities. Compare findings with published analogs (e.g., Psammocinin B derivatives) to identify conserved structural motifs .
Q. What bioassays are most suitable for preliminary evaluation of this compound’s anti-inflammatory activity?
Use LPS-induced RAW 264.7 macrophage assays to measure TNF-α and IL-6 suppression via ELISA. Include positive controls (e.g., dexamethasone) and dose-response curves (IC₅₀ calculations). Ensure cytotoxicity is assessed in parallel (e.g., MTT assay) to distinguish anti-inflammatory effects from cell death .
Advanced Research Questions
Q. How should researchers address contradictory findings in this compound’s cytotoxicity across different cancer cell lines?
Analyze experimental variables:
- Cell line specificity : Compare genetic profiles (e.g., p53 status, drug efflux pump expression).
- Compound stability : Test degradation under assay conditions (e.g., DMSO concentration, incubation time).
- Batch variability : Re-isolate the compound and re-test. Use ANOVA to determine if differences are statistically significant .
Q. What strategies optimize this compound’s synthetic yield in total synthesis projects?
Focus on late-stage diversification. For example, employ Suzuki-Miyaura coupling to introduce side-chain variations while preserving the core triterpenoid scaffold. Monitor reaction kinetics via LC-MS to identify bottlenecks (e.g., steric hindrance). Compare yields under microwave vs. conventional heating .
Q. How can mechanistic studies differentiate this compound’s pro-apoptotic effects from necroptosis in leukemia models?
Combine caspase-3/7 activation assays (apoptosis marker) with RIPK1 inhibition (necroptosis blocker). Use flow cytometry (Annexin V/PI staining) to quantify cell death pathways. Validate findings via siRNA knockdown of apoptotic (e.g., BAX) or necroptotic (e.g., MLKL) mediators .
Methodological & Analytical Challenges
Q. What statistical frameworks are appropriate for analyzing dose-dependent synergism between this compound and chemotherapeutics?
Apply the Chou-Talalay combination index (CI) method. Calculate CI values across multiple effect levels (e.g., ED₅₀, ED₇₅) using CompuSyn software. Validate with isobolographic analysis to confirm synergism/antagonism thresholds .
Q. How should researchers handle batch-to-batch variability in this compound’s biological activity?
Implement quality control protocols:
- Standardized isolation : Document retention times (HPLC) and spectroscopic fingerprints.
- Bioactivity normalization : Express results as % inhibition relative to an internal reference sample.
- Stability testing : Store aliquots at -80°C with desiccants to prevent hygroscopic degradation .
Literature & Knowledge Gaps
Q. What gaps exist in the current understanding of this compound’s SAR, and how can they be addressed?
Existing SAR studies lack data on C-24 side-chain modifications. Propose synthesizing analogs with substituted phenyl groups and testing them in parallel bioassays. Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to targets like NF-κB .
Q. How can researchers reconcile discrepancies in reported IC₅₀ values for this compound across publications?
Critically evaluate methodologies:
- Assay conditions : Differences in serum concentration or incubation time alter compound efficacy.
- Purity thresholds : Contaminants (e.g., fatty acids) may enhance or suppress activity. Cross-reference purity data (HPLC ≥ 95%) and replicate experiments using standardized protocols .
Data Reproducibility & Ethics
Q. What steps ensure reproducibility in this compound’s in vivo pharmacokinetic studies?
Adopt FDA guidelines for preclinical trials:
- Dosing : Use allometric scaling from in vitro IC₅₀ to mouse-equivalent doses.
- Sampling : Collect plasma at fixed intervals (0.5, 2, 6, 24 hr) and quantify via LC-MS/MS.
- Metadata : Report animal strain, diet, and housing conditions to control for confounding variables .
Q. How should researchers address ethical concerns when using this compound in animal models of chronic inflammation?
Follow ARRIVE 2.0 guidelines:
- Humane endpoints : Define criteria for early euthanasia (e.g., >20% weight loss).
- 3Rs compliance : Use computational models (e.g., QSAR) to minimize animal use. Submit protocols for institutional review .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
